molecular formula C16H24O9S B105322 Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside CAS No. 41670-79-5

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

Cat. No. B105322
CAS RN: 41670-79-5
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-IBEHDNSVSA-N
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Description

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex and intriguing biomedical compound with vast potential . It is widely employed in the pharmaceutical industry and assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .


Synthesis Analysis

The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent .


Molecular Structure Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside contains a total of 50 atoms; 24 Hydrogen atoms, 16 Carbon atoms, 9 Oxygen atoms, and 1 Sulfur atom . It also contains 26 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 ether (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside assumes a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It is also an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes .


Physical And Chemical Properties Analysis

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a crystalline powder . It is soluble in Dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 67-68° C and a predicted boiling point of 453.2° C at 760 mmHg . The predicted density is 1.3 g/cm3 .

Scientific Research Applications

Synthesis of Disaccharides

This compound is used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that consists of two monosaccharides (simple sugars) linked together. They play crucial roles in various biological processes.

Study of Drug-Resistant Strains

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has immense potential to study specific strains that are impervious to drugs . This can lead to the development of new drugs that can effectively combat these resistant strains.

Enhancement of Drug Delivery Systems

This compound can be used to heighten drug delivery systems . By modifying the structure of the drug or creating a prodrug, it can improve the drug’s stability, absorption, and effectiveness.

Facilitation of Targeted Therapies

It can facilitate targeted therapies . Targeted therapy is a type of cancer treatment that uses drugs to target specific genes and proteins that are involved in the growth and survival of cancer cells.

Synthesis of Galactosides

Ethyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a precursor in the synthesis of galactosides , which are vital in drug development for research related to cancer, cardiovascular disorders, and viral infections.

Deacylation Studies

The deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied . These studies are crucial in understanding the chemical behavior of these compounds, which can have implications in various fields of chemistry and biochemistry.

Future Directions

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has vast potential and is widely employed in the pharmaceutical industry . It is an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases . This suggests that it will continue to be a significant compound in the development of new pharmaceuticals.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

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